molecular formula C16H14O2 B11868472 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11868472
M. Wt: 238.28 g/mol
InChI Key: WARGNPIDJFGYSM-UHFFFAOYSA-N
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Description

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a dihydroindenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the phenyl ring with a hydroxymethyl group, followed by its attachment to the dihydroindenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the dihydroindenone moiety can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-(Carboxy)phenyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the dihydroindenone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Methoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
  • 4-(3-(Ethoxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one
  • 4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-2-one

Uniqueness

4-(3-(Hydroxymethyl)phenyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule in both research and industrial applications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-[3-(hydroxymethyl)phenyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O2/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16(15)18/h1-6,9,17H,7-8,10H2

InChI Key

WARGNPIDJFGYSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C3=CC=CC(=C3)CO

Origin of Product

United States

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